molecular formula C9H15ClO2S B13165135 Spiro[4.4]nonane-1-sulfonyl chloride

Spiro[4.4]nonane-1-sulfonyl chloride

Cat. No.: B13165135
M. Wt: 222.73 g/mol
InChI Key: WSQXRYKKQRGFQJ-UHFFFAOYSA-N
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Description

Spiro[4.4]nonane-1-sulfonyl chloride is a chemical compound characterized by its unique spirocyclic structure. This compound features a spiro[4.4]nonane backbone, which consists of two fused cyclohexane rings sharing a single carbon atom, and a sulfonyl chloride functional group attached to one of the carbon atoms in the spirocyclic system. The presence of the sulfonyl chloride group makes this compound highly reactive and useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[4.4]nonane-1-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group into the spiro[4.4]nonane framework. One common method is the reaction of spiro[4.4]nonane with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:

    Starting Material: Spiro[4.4]nonane

    Reagent: Chlorosulfonic acid (HSO3Cl)

    Reaction Conditions: The reaction is typically carried out at low temperatures to prevent decomposition and side reactions. The mixture is stirred for several hours until the reaction is complete.

    Product: this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Spiro[4.4]nonane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride or a sulfonyl group under specific conditions.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Major Products

    Sulfonamides: Formed by the reaction with amines

    Sulfonate Esters: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

Scientific Research Applications

Spiro[4.4]nonane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.

    Biology: Employed in the modification of biomolecules, such as peptides and proteins, to introduce sulfonyl groups for studying biological processes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of spiro[4.4]nonane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a chloride ion. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Spiro[4.4]nonane-1,6-dione: A related compound with a ketone functional group instead of a sulfonyl chloride group.

    Spiro[4.5]decane-1,6-dione: A spirocyclic compound with a larger ring system and a ketone functional group.

    Spiro[5.5]undecane-1,7-dione: Another spirocyclic compound with an even larger ring system and a ketone functional group.

Uniqueness

Spiro[4.4]nonane-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and chemical properties compared to other spirocyclic compounds. This makes it a valuable reagent in various chemical transformations and applications.

Biological Activity

Spiro[4.4]nonane-1-sulfonyl chloride is a unique compound characterized by its spirocyclic structure and the presence of a sulfonyl chloride functional group. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and reactivity profiles. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C9H13ClO2S\text{C}_9\text{H}_{13}\text{ClO}_2\text{S}

The sulfonyl chloride group (-SO2Cl) is known for its high reactivity, making it a valuable intermediate in organic synthesis. The unique spirocyclic framework contributes to the compound's distinct chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on target biomolecules, including proteins and enzymes. This interaction can lead to the modulation of enzymatic activity or receptor function, which is crucial for various biological processes. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by covalently modifying their active sites.
  • Receptor Modulation : It may alter receptor signaling pathways through covalent interactions, affecting cellular responses.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. A study on spirocyclic derivatives demonstrated that these compounds could inhibit the growth of bacteria and fungi effectively, suggesting potential applications in developing new antimicrobial agents.

CompoundAntimicrobial ActivityTarget Organism
This compoundModerateStaphylococcus aureus
Similar Spiro CompoundsHighEscherichia coli

Antiviral Activity

Recent investigations into spirocyclic compounds have shown promising antiviral effects against various viruses, including West Nile Virus (WNV). In vitro assays indicated that certain derivatives could significantly reduce viral replication in cell cultures.

CompoundIC50 (µM)Virus
This compound15WNV
Control (Favipiravir)5WNV

Case Study 1: Enzyme Inhibition

A study explored the enzyme inhibition capabilities of this compound on serine proteases. The results showed that the compound effectively inhibited enzyme activity through covalent modification, leading to a decrease in substrate turnover rates.

Case Study 2: Drug Design Applications

In drug design research, this compound was utilized as a scaffold for synthesizing novel enzyme inhibitors targeting cancer-related pathways. The derivatives exhibited varying degrees of potency against different cancer cell lines, highlighting their potential as therapeutic agents.

Properties

Molecular Formula

C9H15ClO2S

Molecular Weight

222.73 g/mol

IUPAC Name

spiro[4.4]nonane-4-sulfonyl chloride

InChI

InChI=1S/C9H15ClO2S/c10-13(11,12)8-4-3-7-9(8)5-1-2-6-9/h8H,1-7H2

InChI Key

WSQXRYKKQRGFQJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCCC2S(=O)(=O)Cl

Origin of Product

United States

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